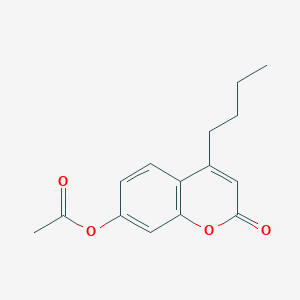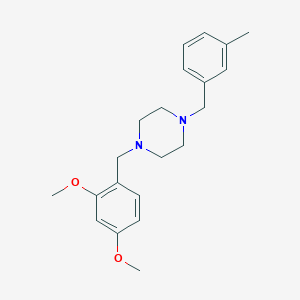
4-butyl-2-oxo-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural compound found in various plants such as tonka beans, cinnamon, and sweet clover. It has been widely used in perfumes, flavorings, and pharmaceuticals due to its pleasant aroma and medicinal properties. In recent years, there has been growing interest in the synthesis and research of coumarin due to its potential biological activities.
Wirkmechanismus
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate is still not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. Coumarin has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosinase, which are involved in inflammation, cancer, and melanogenesis, respectively. Coumarin has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Coumarin has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Coumarin has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation. Coumarin has been found to have a vasorelaxant effect on the cardiovascular system by increasing the production of nitric oxide and reducing the production of endothelin-1. Coumarin has also been found to have an anti-diabetic effect by regulating glucose metabolism and insulin secretion.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for lab experiments, including its availability, low cost, and easy synthesis. Coumarin is also stable and can be stored for long periods without degradation. However, 4-butyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin is also sensitive to light and heat, which can cause degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for research on 4-butyl-2-oxo-2H-chromen-7-yl acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore its role in regulating gene expression and its potential as a gene therapy agent. Further research is also needed to understand the mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate and its interactions with other compounds and pathways. Finally, the development of new synthesis methods and formulations of 4-butyl-2-oxo-2H-chromen-7-yl acetate may improve its bioavailability and efficacy for future applications.
Synthesemethoden
Coumarin can be synthesized through various methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation method involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation method involves the reaction of aldehydes with malonic acid or its derivatives in the presence of a base such as piperidine. The Perkin reaction method involves the reaction of an aromatic acid with an aldehyde in the presence of an acid catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its potential biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral properties. It has been found to exhibit antioxidant activity and to have a protective effect on the liver and cardiovascular system. Coumarin has also been investigated for its role in regulating gene expression and its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-11-8-15(17)19-14-9-12(18-10(2)16)6-7-13(11)14/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLBHSIIHUBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-2-oxo-2H-chromen-7-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)


![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)